![molecular formula C11H22N2 B2761918 2,11-Dimethyl-2,9-diazaspiro[5.5]undecane CAS No. 1513649-81-4](/img/structure/B2761918.png)
2,11-Dimethyl-2,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,11-Dimethyl-2,9-diazaspiro[5.5]undecane is a compound with a unique structure. It belongs to the class of compounds known as 1,9-diazaspiro[5.5]undecanes . These compounds are dipiperidines spirofused at position 2 of one piperidine ring and at position 4 of the other . The 2,11-Dimethyl-2,9-diazaspiro[5.5]undecane is a derivative of this class with two methyl groups at positions 2 and 11.
Molecular Structure Analysis
The molecular structure of 2,11-Dimethyl-2,9-diazaspiro[5.5]undecane is characterized by a unique spirocyclic structure . Spiro compounds with saturated six-membered rings exhibit intriguing conformational and configurational aspects . The flipping of the six-membered rings transforms one enantiomer into the other, a process known as conformational equilibrium .Scientific Research Applications
- Application : Researchers have investigated the stereochemistry of 3,9-disubstituted-spiro [5.5]undecane derivatives. These compounds exhibit anancomeric structures, and their conformational equilibria favor conformers with larger groups in equatorial orientation. Discrimination and isolation of enantiomers become possible in these cases .
- Effect : This compound depletes intracellular Ca2+ stores and induces apoptosis-mediated cell death in various cancer cell lines, including glioma cells .
Chiral Spiro Compounds and Stereochemistry
ERSR Activation and Apoptosis in Cancer Cells
GABAAR Antagonists
Diterpenoid-Substituted Spiro Derivatives
Mechanism of Action
Target of Action
The primary target of 2,11-Dimethyl-2,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of GABA receptor, a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
2,11-Dimethyl-2,9-diazaspiro[5.5]undecane acts as a potent competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal excitability.
Pharmacokinetics
The pharmacokinetic properties of 2,11-Dimethyl-2,9-diazaspiro[5It has been reported to show low cellular membrane permeability , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
properties
IUPAC Name |
2,11-dimethyl-2,9-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-8-12-6-5-11(10)4-3-7-13(2)9-11/h10,12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFAUCTWMHSJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC12CCCN(C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1513649-81-4 |
Source
|
Record name | 2,7-dimethyl-2,9-diazaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.